

Aspalathin as a Therapeutic Agent for Insulin Resistance: Application Notes and Protocols

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Compound of Interest

Compound Name: *Aspalathin*

Cat. No.: *B600219*

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Introduction

Aspalathin, a C-glucoside dihydrochalcone unique to the South African rooibos plant (*Aspalathus linearis*), has emerged as a promising natural compound for the management of insulin resistance and type 2 diabetes.[1][2] Extensive in vitro and in vivo studies have demonstrated its ability to enhance glucose uptake, modulate key signaling pathways involved in glucose metabolism, and exert anti-inflammatory and antioxidant effects.[3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of **aspalathin** in the context of insulin resistance.

Data Presentation

In Vitro Efficacy of Aspalathin

The following tables summarize the quantitative effects of **aspalathin** on glucose uptake and key signaling protein activation in various cell lines relevant to insulin resistance research.

Table 1: Effect of **Aspalathin** on Glucose Uptake in Vitro

Cell Line	Aspalathin Concentration (μM)	Incubation Time	Observed Effect on Glucose Uptake	Reference
L6 Myotubes	1 - 100	Not Specified	Dose-dependent increase; maximum effect around 10 μM	[4] [5]
C2C12 Myotubes	10	1 hour	Significant improvement in palmitate-induced suppression of glucose uptake	[2]
3T3-L1 Adipocytes	10	3 hours	Reversed palmitate-induced insulin resistance	[6] [7]
C3A Liver Cells	Not Specified	Not Specified	Ameliorated impaired glucose metabolism in palmitate-induced insulin resistant cells	[8]

Table 2: Effect of **Aspalathin** on Key Signaling Proteins in Vitro

Cell Line	Aspalathin Concentration (μM)	Target Protein	Observed Effect	Reference
L6 Myotubes	50	pAMPK	Significant phosphorylation (activation)	[9]
C2C12 Myotubes	10	pAKT	Increased phosphorylation (activation)	[2]
3T3-L1 Adipocytes	10	pAKT	Increased activation	[6][7]
3T3-L1 Adipocytes	10	pAMPK	Suppressed palmitate-induced phosphorylation	[6][7]
C3A Liver Cells	Not Specified	PI3K/AKT & AMPK	Increased phosphorylation (activation)	[10]

In Vivo Efficacy of Aspalathin

The following table summarizes the quantitative effects of **aspalathin** in animal models of insulin resistance and type 2 diabetes.

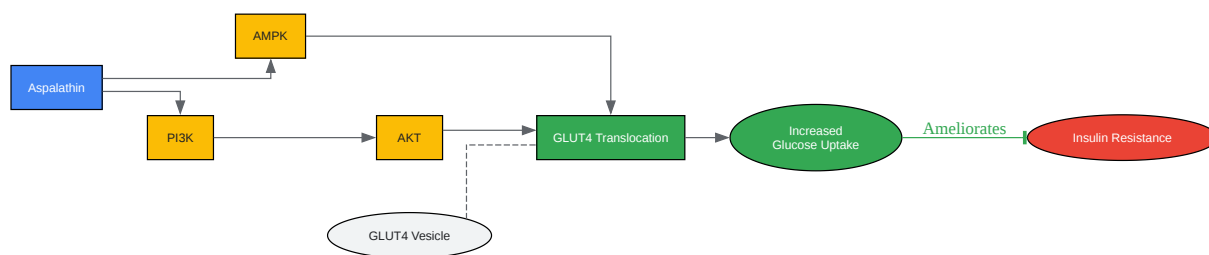
Table 3: Effect of **Aspalathin** in Animal Models

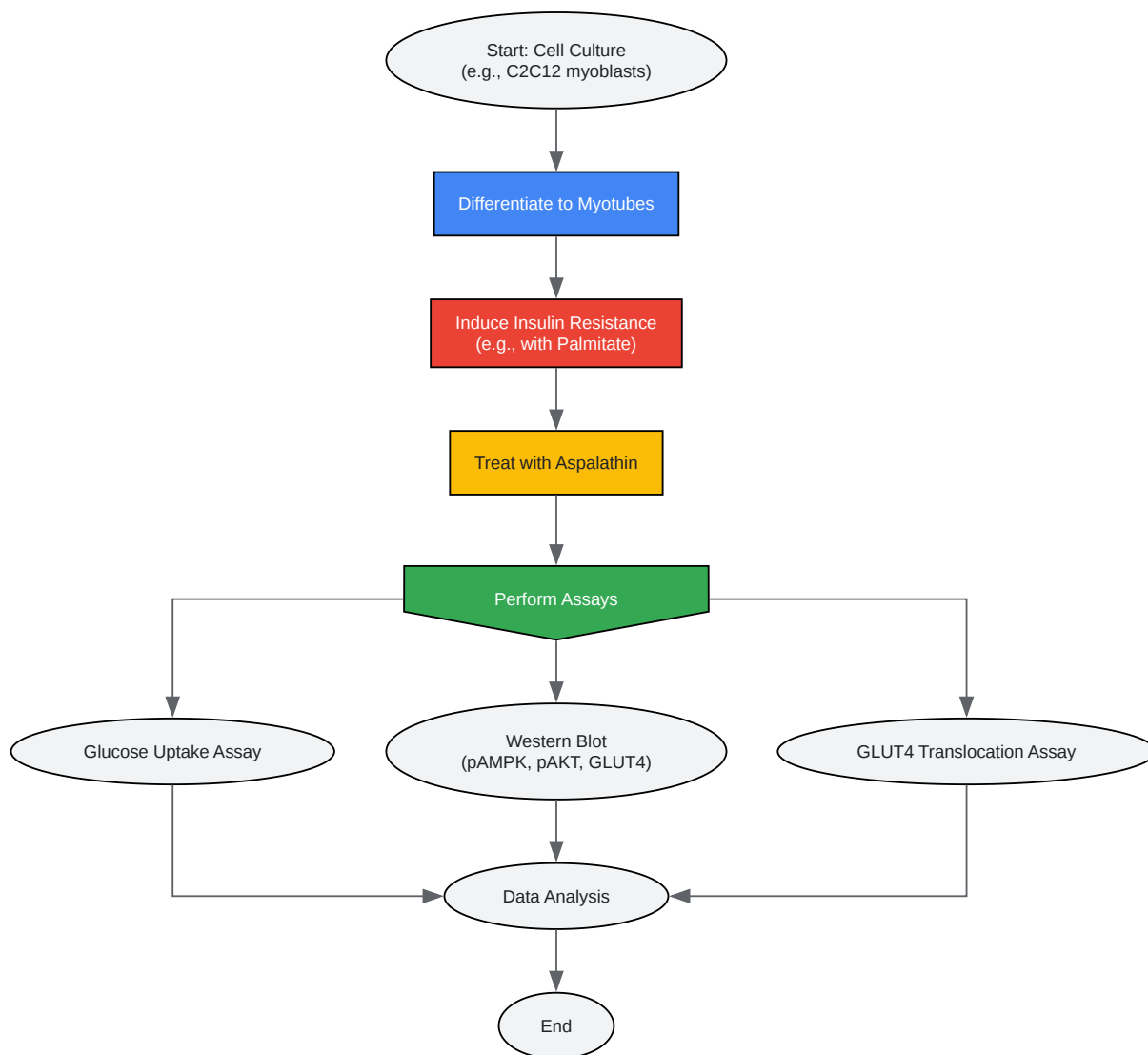
Animal Model	Aspalathin Dosage	Duration	Key Findings	Reference
db/db Mice	0.1% - 0.2% in diet	5 weeks	Suppressed the increase in fasting blood glucose levels; Improved glucose tolerance.	[4][5]
ob/ob Mice	0.1% in diet	5 weeks	Significantly suppressed the increase in fasting blood glucose levels; Improved glucose intolerance.	[11]
db/db Mice	20 mg/kg (oral gavage)	Single dose	Improved impaired glucose tolerance in an IPGTT.	[4]

Signaling Pathways and Experimental Workflows

Aspalathin's Mechanism of Action in Insulin Resistance

Aspalathin ameliorates insulin resistance through multiple mechanisms, primarily by activating the AMPK and PI3K/AKT signaling pathways, which leads to increased GLUT4 translocation and consequently, enhanced glucose uptake into cells.





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